4-Bromo-6-fluoro-2-iodo-1H-indole
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Overview
Description
4-Bromo-6-fluoro-2-iodo-1H-indole is a halogenated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-2-iodo-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of an indole core. For instance, starting with 4-bromoindole, selective fluorination and iodination can be achieved using appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoro-2-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-fluoro-2-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2-iodo-1H-indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
- 4-Bromo-6-fluoro-1H-indole
- 4-Bromo-6-fluoro-1H-indazole
- 4-Bromoindole
Comparison: 4-Bromo-6-fluoro-2-iodo-1H-indole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of potential modifications and applications .
Properties
Molecular Formula |
C8H4BrFIN |
---|---|
Molecular Weight |
339.93 g/mol |
IUPAC Name |
4-bromo-6-fluoro-2-iodo-1H-indole |
InChI |
InChI=1S/C8H4BrFIN/c9-6-1-4(10)2-7-5(6)3-8(11)12-7/h1-3,12H |
InChI Key |
WMUHRURBAGICBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)I)Br)F |
Origin of Product |
United States |
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